N-methyl-N'-(naphthalen-2-yl)benzenecarboximidamide
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Overview
Description
Preparation Methods
The synthesis of N-methyl-N’-2-naphthylbenzenecarboximidamide involves the reaction of N-methylbenzimidamide with 2-naphthylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-methyl-N’-2-naphthylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-methyl-N’-2-naphthylbenzenecarboximidamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical tool to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of N-methyl-N’-2-naphthylbenzenecarboximidamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-methyl-N’-2-naphthylbenzenecarboximidamide can be compared with other similar compounds, such as:
N-methyl-N’-2-naphthylbenzamide: This compound has a similar structure but lacks the imidamide functional group, resulting in different chemical properties and reactivity.
N-methyl-N’-2-naphthylbenzimidazole: This compound contains an imidazole ring instead of the imidamide group, leading to distinct biological and chemical activities.
N-methyl-N’-2-naphthylbenzenecarboximidamide is unique due to its specific functional groups and structural features, which confer unique reactivity and applications in various scientific fields.
Properties
IUPAC Name |
N'-methyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-19-18(15-8-3-2-4-9-15)20-17-12-11-14-7-5-6-10-16(14)13-17/h2-13H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSJQWBTBXCNFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=CC=C1)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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